molecular formula C19H17NO3 B12898393 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde CAS No. 61190-21-4

4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde

Cat. No.: B12898393
CAS No.: 61190-21-4
M. Wt: 307.3 g/mol
InChI Key: ORLBAYFUCOEURK-UHFFFAOYSA-N
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Description

4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzaldehyde group attached to a dimethoxyisoquinoline moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde typically involves the reaction of 6,7-dimethoxyisoquinoline with a suitable benzaldehyde derivative. One common method includes the use of a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization . This process is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products:

Scientific Research Applications

4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
  • 4,6,7-Trisubstituted quinazoline derivatives

Comparison: Compared to these similar compounds, 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde stands out due to its unique structural features and versatile reactivity.

Properties

CAS No.

61190-21-4

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]benzaldehyde

InChI

InChI=1S/C19H17NO3/c1-22-18-8-16-11-20-10-15(17(16)9-19(18)23-2)7-13-3-5-14(12-21)6-4-13/h3-6,8-12H,7H2,1-2H3

InChI Key

ORLBAYFUCOEURK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)C=O)OC

Origin of Product

United States

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